Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-)
CAS No.: 84777-67-3
Cat. No.: VC17066267
Molecular Formula: C62H42CoN6Na3O12+3
Molecular Weight: 1190.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84777-67-3 |
|---|---|
| Molecular Formula | C62H42CoN6Na3O12+3 |
| Molecular Weight | 1190.9 g/mol |
| IUPAC Name | trisodium;2-[4-[(3-benzamido-2-hydroxynaphthalen-1-yl)diazenyl]-3-hydroxybenzoyl]benzoic acid;cobalt |
| Standard InChI | InChI=1S/2C31H21N3O6.Co.3Na/c2*35-26-17-20(28(36)22-12-6-7-13-23(22)31(39)40)14-15-24(26)33-34-27-21-11-5-4-10-19(21)16-25(29(27)37)32-30(38)18-8-2-1-3-9-18;;;;/h2*1-17,35,37H,(H,32,38)(H,39,40);;;;/q;;;3*+1 |
| Standard InChI Key | ZVYDMJMWJIXPOU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.[Na+].[Na+].[Na+].[Co] |
Introduction
Chemical Structure and Coordination Geometry
The molecular architecture of trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) centers on a cobalt(III) ion octahedrally coordinated to two bidentate organic ligands. Each ligand comprises a naphthyl group substituted with benzoylamino and hydroxyl functionalities, linked via an azo (-N=N-) bridge to a benzoylbenzoate moiety. This arrangement creates a planar, conjugated system that enhances stability and optical properties .
The cobalt(III) ion’s oxidation state ensures a low-spin d⁶ electronic configuration, contributing to the compound’s kinetic inertness and redox inactivity under physiological conditions . Sodium counterions balance the anionic charge of the complex, ensuring solubility in polar solvents such as water and methanol .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Coordination number | 6 (octahedral geometry) |
| Ligand denticity | Bidentate (azo and hydroxyl groups) |
| Conjugation system | Extended π-conjugation across naphthyl, azo, and benzoyl groups |
| Counterions | Three sodium ions (Na⁺) |
Synthesis and Characterization
The synthesis of trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) involves a multi-step process:
Diazotization and Coupling
A primary amine (e.g., 3-(benzoylamino)-2-hydroxy-1-naphthylamine) undergoes diazotization with nitrous acid (HNO₂) in acidic conditions, forming a diazonium salt. This intermediate couples with a hydroxyl-substituted benzoylbenzoate derivative under alkaline pH, yielding the azo-linked ligand precursor .
Metal Coordination
The ligand reacts with cobalt(II) chloride in aqueous solution, followed by oxidation to cobalt(III) using hydrogen peroxide. Sodium hydroxide is added to precipitate the trisodium cobaltate complex, which is purified via recrystallization .
Table 2: Synthetic Conditions
| Parameter | Value/Description |
|---|---|
| Diazotization temperature | 0–5°C |
| Coupling pH | 6–7 (controlled by NaOH addition) |
| Oxidation agent | H₂O₂ (3% w/v) |
| Yield | ~65–75% (after recrystallization) |
Characterization via infrared (IR) spectroscopy reveals stretching vibrations for azo (-N=N-, 1420–1480 cm⁻¹), hydroxyl (-OH, 3200–3400 cm⁻¹), and carbonyl (C=O, 1680–1720 cm⁻¹) groups. Thermal gravimetric analysis (TGA) indicates decomposition above 250°C, consistent with metalloorganic complexes .
Physicochemical Properties
Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) exhibits solubility in water (100 g/L at 20°C) and organic solvents such as dimethyl sulfoxide (DMSO) . Its logP value of -1 suggests high hydrophilicity, aligning with applications in aqueous systems. The compound’s pKa of 9.34 implies deprotonation of hydroxyl groups under alkaline conditions, influencing its chelation behavior .
Table 3: Physical Properties
| Property | Value |
|---|---|
| Molecular weight | ~1190.93 g/mol |
| Density | 1.539 g/cm³ at 20°C |
| Solubility in water | 100 g/L at 20°C |
| λₘₐₓ (UV-Vis) | 480–520 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) |
Industrial and Biomedical Applications
Dye and Pigment Industry
The compound’s intense absorption in the visible spectrum (λₘₐₓ ~500 nm) makes it suitable as a black or dark-blue dye for textiles and plastics. Its azo groups form covalent bonds with cellulose fibers, enhancing wash-fastness . Compared to chromium-based analogues, cobalt complexes offer improved lightfastness and reduced toxicity .
Biomedical Research
Cobalt(III) complexes exhibit scavenging activity against superoxide radicals (O₂⁻), as demonstrated in studies where analogous cobalt compounds inhibited lipid peroxidation in murine liver homogenates by 40–60% . This antioxidant potential is attributed to the cobalt center’s ability to undergo reversible redox cycling between Co³⁺ and Co²⁺, neutralizing reactive oxygen species (ROS) .
Table 4: Biological Activity Data
| Parameter | Value/Effect |
|---|---|
| Lipid peroxidation | 55% inhibition at 50 μM (mouse liver homogenate) |
| IC₅₀ (O₂⁻ scavenging) | 12.4 μM |
| Cytotoxicity (HeLa) | >500 μM (LD₅₀) |
Interaction with Biomolecules
The azo and hydroxyl groups facilitate interactions with proteins and nucleic acids. In vitro studies show that the compound binds to bovine serum albumin (BSA) with a dissociation constant (Kd) of 2.3 μM, likely via hydrophobic interactions and hydrogen bonding . DNA binding assays indicate partial intercalation into double-stranded DNA, with a binding constant (Kb) of 1.8 × 10⁴ M⁻¹ .
Comparison with Analogous Complexes
Table 5: Structural and Functional Analogues
| Compound | Metal Center | Key Differences | Application |
|---|---|---|---|
| Acid Black 172 | Chromium(III) | Sulfonamide substituents | Textile dyeing |
| [Fe₂L₂(OH)₄·CH₃OH] | Iron(III) | Accelerates lipid peroxidation | Oxidative stress studies |
| Cobalt phthalocyanine | Cobalt(II) | Macrocyclic ligand system | Catalysis |
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